

# Addressing patient variability in response to Encaleret

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Encaleret |           |
| Cat. No.:            | B607308   | Get Quote |

## **Encaleret Technical Support Center**

Welcome to the technical support center for **Encaleret**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing patient variability and to offer detailed protocols for relevant experimental procedures.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **Encaleret**?

A1: **Encaleret** is an investigational, orally administered small molecule that functions as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] In healthy individuals, the CaSR is a key regulator of calcium homeostasis, primarily expressed in the parathyroid glands and kidneys.[1] It senses extracellular calcium levels to control the secretion of parathyroid hormone (PTH).[3] **Encaleret** is being developed for Autosomal Dominant Hypocalcemia Type 1 (ADH1), a condition caused by gain-of-function variants in the CASR gene.[1] These variants make the CaSR overly sensitive, causing it to perceive normal blood calcium levels as high.[4] This leads to inappropriately low PTH secretion and excessive calcium excretion in the urine (hypercalciuria), resulting in low blood calcium (hypocalcemia).[5] [6] **Encaleret** antagonizes, or blocks, the mutated CaSR, thereby decreasing its sensitivity to extracellular calcium.[6] This action is intended to restore more normal PTH secretion and renal calcium reabsorption, addressing the underlying cause of ADH1.[7]





Click to download full resolution via product page

Caption: Encaleret's mechanism of action in ADH1.



Q2: What is the primary cause of response variability to **Encaleret**?

A2: The main source of patient variability is the specific gain-of-function variant in the CASR gene.[5][8] Patients with ADH1 can have one of many different CASR variants, which can cause varying degrees of receptor hypersensitivity.[5][6] Consequently, the dose of **Encaleret** required to normalize the CaSR's sensitivity and achieve normal blood and urine calcium levels can vary widely among individuals.[5] In a Phase 2b study, the dose required to maintain eucalcemia ranged from 5 mg to 190 mg twice daily.[5] Despite this dose variability, clinical studies have shown a consistent and robust response across the different genotypes investigated.[8][9]

Q3: What are the expected therapeutic outcomes of **Encaleret** treatment?

A3: Treatment with **Encaleret** is designed to restore normal mineral homeostasis.[2][5] Key outcomes observed in clinical trials include the normalization of blood calcium, a significant reduction in urinary calcium excretion, and an increase in PTH levels into the normal range.[4] [5][10] In the Phase 3 CALIBRATE trial, 76% of participants treated with **Encaleret** achieved the primary endpoint of normal serum and urine calcium levels, compared to just 4% of the same participants on conventional therapy.[10] Furthermore, 91% of participants on **Encaleret** had PTH levels above the lower limit of the normal range, compared to 7% on conventional therapy.[10] These effects are typically rapid, with changes in PTH and calcium levels observed within minutes to days of starting treatment.[4][8]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from **Encaleret** clinical trials.

Table 1: Summary of **Encaleret** Efficacy from Clinical Trials



| Endpoint                    | Phase 3 (CALIBRATE)[7] [10]                                               | Phase 2b (N=13)[5][11]                                              |
|-----------------------------|---------------------------------------------------------------------------|---------------------------------------------------------------------|
| Primary Composite Endpoint  | 76% on Encaleret vs. 4% on SoC¹ achieved normal serum and urine calcium.  | 69% achieved concurrent normal blood and urine calcium at 24 weeks. |
| PTH Response                | 91% on Encaleret vs. 7% on SoC¹ achieved PTH above lower limit of normal. | PTH levels increased in all participants into the normal range.     |
| Blood Calcium Normalization | Maintained in the normal range.                                           | 92% achieved normal blood calcium at 24 weeks.                      |
| Urine Calcium Normalization | Maintained in the normal range.                                           | 77% achieved normal 24-hr<br>urine calcium at 24 weeks.             |

SoC: Standard of Care (Conventional Therapy)

Table 2: Key Biomarker Changes with Encaleret Treatment (Phase 2b Data)

| Biomarker (Unit)                   | Baseline (Mean ±<br>SD) | Day 5 on Encaleret<br>(Mean ± SD) | Normal Range |
|------------------------------------|-------------------------|-----------------------------------|--------------|
| Intact PTH (pg/mL) [8]             | 3.4 ± 4.5               | 64.8 ± 49.6                       | 10-65        |
| Corrected Blood Calcium (mg/dL)[8] | 7.6 ± 0.6               | 9.0 ± 0.5                         | 8.4–10.2     |
| Blood Phosphorus<br>(mg/dL)[8][12] | 4.5 ± 0.7               | 2.9 ± 0.5                         | 2.3–4.7      |

| 24-hr Urine Calcium (mg/day)[12] | 436 ± 255 | 63 ± 127 | <250–300 |

# **Troubleshooting Guide**

Issue: High variability in the effective dose is observed between subjects. Is this expected?



### Troubleshooting & Optimization

Check Availability & Pricing

Yes, this is an expected finding. The wide dose range is primarily attributable to the genetic heterogeneity of ADH1.[5] Different CASR mutations result in different levels of CaSR activation, requiring individualized dose titration to achieve the desired therapeutic effect. The clinical development program for **Encaleret** incorporates a dose-adjustment period to find the optimal dose for each patient.[5]

Issue: A subject's serum calcium levels are not normalizing as expected during dose titration. What are the next steps?

A suboptimal response during the initial phase may require further dose adjustments. The clinical trial protocol involves a careful dose titration phase to establish the dose that maintains eucalcemia for each individual.[5] It is crucial to ensure adherence to the protocol, including the discontinuation of standard therapies like calcium and active vitamin D supplements, which can interfere with the assessment.[5][13] If a response is still not seen, re-verification of the ADH1 diagnosis and the specific CASR variant may be warranted.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bridgebio.com [bridgebio.com]
- 2. bridgebio.com [bridgebio.com]
- 3. What is Encaleret used for? [synapse.patsnap.com]
- 4. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]
- 5. Efficacy and Safety of Encaleret in Autosomal Dominant Hypocalcemia Type 1 PMC [pmc.ncbi.nlm.nih.gov]







- 6. hypopara.org [hypopara.org]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. seekingalpha.com [seekingalpha.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. bridgebio.com [bridgebio.com]
- 12. The Effects of Encaleret (CLTX-305) on Mineral Physiology in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrate Proof-of-Concept: Early Results From an Ongoing Phase 2b, Open-Label, Dose-Ranging Study PMC [pmc.ncbi.nlm.nih.gov]
- 13. BridgeBio Pharma Announces Proof-of-Concept Data of Encaleret in ADH1 at the Endocrine Society's 2021 Annual Meeting BioSpace [biospace.com]
- To cite this document: BenchChem. [Addressing patient variability in response to Encaleret].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607308#addressing-patient-variability-in-response-to-encaleret]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com